Quercetagitrin

Catalog No.
S724809
CAS No.
548-75-4
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetagitrin

CAS Number

548-75-4

Product Name

Quercetagitrin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1

InChI Key

IDTDRZPBDLMCLB-HSOQPIRZSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O

Quercetagitrin, also known as quercetagetin-7-O-glucoside, is a flavonoid glycoside with the molecular formula C21H20O13C_{21}H_{20}O_{13} and a CAS number of 548-75-4. It is primarily found in various plants, including Clibadium surinamense and Achillea biebersteinii, and is recognized for its potential health benefits, particularly in metabolic regulation and neuroprotection .

The mechanism of action of quercetagitrin is still under investigation. However, its potential health effects are likely due to its antioxidant and anti-inflammatory properties [, ]. Quercetagitrin may act by scavenging free radicals, inhibiting inflammatory enzymes, and modulating cell signaling pathways [, ].

Studies suggest quercetagitrin might be beneficial for neurodegenerative diseases like Alzheimer's disease. It may help reduce tau protein accumulation, a hallmark of Alzheimer's, and improve cognitive function in animal models []. Further research is needed to understand its mechanism of action in humans.

Quercetagitrin is generally considered safe for consumption in moderate amounts found in food sources []. However, high doses from supplements may cause side effects like diarrhea, nausea, and abdominal cramps [].

Antioxidant Activity

Quercetagetin exhibits significant antioxidant activity, meaning it can neutralize free radicals, harmful molecules that contribute to cellular damage and various chronic diseases. Studies have demonstrated its effectiveness in scavenging free radicals and reducing oxidative stress in cell culture models [].

Anti-Inflammatory Properties

Research suggests quercetagetin possesses anti-inflammatory properties. It may help regulate inflammatory pathways by inhibiting the activity of enzymes and signaling molecules involved in inflammation []. Studies have explored its potential in alleviating inflammatory conditions like arthritis and inflammatory bowel disease [].

Potential Role in Diabetes Management

Scientific studies investigate the potential role of quercetagetin in managing diabetes by improving blood sugar control. It may act by enhancing insulin sensitivity, promoting glycogen synthesis, and inhibiting enzymes that break down carbohydrates in the gut []. However, further research is needed to determine its efficacy and safety in humans with diabetes.

Other Research Areas

Quercetagetin's potential extends beyond the aforementioned areas. Research is ongoing to explore its possible effects on various biological processes, including:

  • Neuroprotective properties: Studies investigate the potential of quercetagetin in protecting brain cells from damage and neurodegenerative diseases [].
  • Anticancer properties: Research explores the potential of quercetagetin in inhibiting cancer cell growth and proliferation [].
  • Cardioprotective effects: Studies examine the potential of quercetagetin in protecting the heart and blood vessels from damage [].

Quercetagitrin exhibits a variety of chemical behaviors typical of flavonoids. It can participate in complex formation with enzymes, particularly integrases, due to the high electron density on its carbonyl oxygen atom. This property allows it to modulate enzymatic activities, which is crucial for its biological functions . The compound is stable under recommended storage conditions and does not exhibit hazardous reactions during handling .

Quercetagitrin has demonstrated significant biological activities, including:

  • Anti-diabetic Effects: Research indicates that quercetagitrin can inhibit protein tyrosine phosphatases PTPN6 and PTPN9, enhancing glucose uptake in muscle cells and potentially mitigating insulin resistance .
  • Neuroprotective Properties: Studies have shown that quercetagitrin can inhibit tau aggregation and reduce tau phosphorylation, suggesting its role in protecting against neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity: As a flavonoid, it possesses antioxidant properties that help combat oxidative stress in cells.

Quercetagitrin can be synthesized through various methods:

  • Extraction from Plant Sources: The most common method involves extracting the compound from plants known to contain it, such as marigold flowers.
  • Chemical Synthesis: Laboratory synthesis can be achieved via glycosylation reactions involving quercetagetin and glucose derivatives under acidic or enzymatic conditions .
  • Biotechnological Approaches: Utilizing microbial fermentation processes has also been explored for producing quercetagitrin by employing specific strains capable of glycosylating flavonoids.

Quercetagitrin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-diabetic and neuroprotective properties, it is being studied for potential therapeutic applications in diabetes management and neurodegenerative diseases.
  • Nutraceuticals: As a natural compound with health benefits, it is included in dietary supplements aimed at improving metabolic health.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products to protect against oxidative damage.

Interaction studies have highlighted quercetagitrin's ability to modulate various biological pathways:

  • Enzyme Inhibition: It inhibits specific protein tyrosine phosphatases, which play critical roles in insulin signaling pathways .
  • Cell Signaling Modulation: Quercetagitrin enhances the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) and Akt, indicating its influence on metabolic signaling pathways .

Quercetagitrin shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
QuercetinC15H10O7C_{15}H_{10}O_7Known for strong antioxidant properties; lacks glucoside.
KaempferolC15H10O6C_{15}H_{10}O_6Exhibits anti-inflammatory effects; also lacks glucoside.
RutinC21H20O12C_{21}H_{20}O_{12}A glycoside of quercetin; widely studied for vascular health benefits.

Uniqueness of Quercetagitrin

Quercetagitrin is unique due to its specific glycosylation at the 7-position of the quercetagetin backbone, which influences its solubility and bioavailability compared to other flavonoids. This modification enhances its stability and potential efficacy in biological systems, setting it apart from similar compounds like quercetin and kaempferol.

Quercetagitrin represents a significant flavonoid glycoside compound with the molecular formula C₂₁H₂₀O₁₃ and a molecular weight of 480.38 grams per mole [24] [26]. The compound is systematically named as 2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, reflecting its complex glycosidic structure [24]. This nomenclature reveals the presence of a quercetagetin aglycone moiety covalently linked to a β-D-glucopyranose sugar unit through a glycosidic bond at the 7-hydroxyl position [24] [39].

The molecular architecture of quercetagitrin consists of a characteristic flavonoid backbone featuring three distinct ring systems designated as rings A, B, and C [33]. The A-ring contains hydroxyl groups at positions 5 and 7, with the glucose moiety attached at the 7-position [39]. The B-ring displays the typical catechol arrangement with hydroxyl groups at the 3' and 4' positions [24]. The C-ring exhibits hydroxyl substitutions at positions 3, 5, and 6, distinguishing quercetagitrin from other flavonoid glycosides [39].

Stereochemically, the glucose unit adopts a β-configuration, as evidenced by the systematic name indicating the (2S,3R,4S,5S,6R) stereochemistry of the sugar moiety [24]. The glucose ring exhibits a chair conformation, which represents the most stable conformational arrangement for six-membered sugar rings [33]. The attachment of the glucose unit occurs through an O-glycosidic linkage, specifically a β-D-glucopyranoside bond at the 7-hydroxyl position of the quercetagetin aglycone [39].

Structural ParameterValueReference
Molecular FormulaC₂₁H₂₀O₁₃ [24]
Molecular Weight480.38 g/mol [26]
Glycosidic Linkage7-O-β-D-glucopyranoside [39]
AglyconeQuercetagetin [24]
Sugar Moietyβ-D-glucose [24]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Diffraction)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of quercetagitrin through both proton and carbon-13 analysis [16]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for aromatic protons in the flavonoid backbone, with chemical shifts typically observed between 6.0 and 8.0 parts per million [27]. The glucose moiety contributes additional signals in the aliphatic region, with the anomeric proton appearing as a characteristic doublet around 5.0 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of 21 carbon atoms consistent with the molecular formula [16]. The carbonyl carbon of the flavonoid core typically resonates around 178 parts per million, while aromatic carbons appear in the range of 100-160 parts per million [16]. The glucose carbons contribute signals between 60-100 parts per million, with the anomeric carbon appearing around 100 parts per million [16].

The nuclear magnetic resonance data confirms the β-glycosidic linkage through the characteristic coupling pattern of the anomeric proton, which exhibits a large coupling constant (approximately 7-8 Hz) indicative of the β-configuration [16]. Chemical shift assignments for the hydroxyl protons provide information about hydrogen bonding patterns within the molecule [27].

Mass Spectrometry Analysis

Mass spectrometry analysis of quercetagitrin reveals a molecular ion peak at mass-to-charge ratio 480, corresponding to the molecular weight of the compound [24]. The fragmentation pattern provides valuable structural information through characteristic losses of the glucose moiety [28]. The base peak typically occurs at mass-to-charge ratio 318, representing the quercetagetin aglycone after loss of the glucose unit (mass loss of 162 atomic mass units) [39].

Secondary fragmentation of the aglycone produces characteristic flavonoid fragmentation patterns, including losses of carbon monoxide (28 atomic mass units) and hydroxyl radicals (17 atomic mass units) [28]. The mass spectrum exhibits additional fragment ions at mass-to-charge ratios corresponding to sequential losses from the glucose moiety, including losses of 18, 30, and 60 atomic mass units representing water, formaldehyde, and acetic acid respectively [28].

Tandem mass spectrometry analysis provides enhanced structural confirmation through collision-induced dissociation experiments [14]. The fragmentation pathway involves initial glycosidic bond cleavage followed by systematic decomposition of both the sugar and aglycone components [28].

X-ray Diffraction Studies

X-ray diffraction analysis of quercetagitrin derivatives has been reported for related compounds, providing insights into crystal structure and molecular packing arrangements [18] [33]. The crystallographic data for 6,7-di-O-methyl-quercetagetin-3-O-β-D-glucopyranoside dihydrate reveals a monoclinic crystal system with space group C2 [33]. The unit cell parameters demonstrate dimensions of a = 29.289(3) Å, b = 6.6352(7) Å, c = 14.6533(13) Å, with β = 113.636(6)° [33].

The crystal structure analysis indicates the presence of four six-membered rings, with three rings (A, B, and C) exhibiting planar conformations and the glucose ring (D) adopting a chair conformation [33]. The molecular packing is stabilized by an extensive hydrogen bonding network, including twelve conventional hydrogen bonds, with three intramolecular and nine intermolecular interactions [33].

X-ray diffraction powder patterns provide fingerprint identification for quercetagitrin, with characteristic peaks corresponding to specific crystal planes [37]. The diffraction data confirms the crystalline nature of the compound and provides information about crystallite size and structural ordering [37].

Crystallographic ParameterValueReference
Crystal SystemMonoclinic [33]
Space GroupC2 [33]
Unit Cell a29.289(3) Å [33]
Unit Cell b6.6352(7) Å [33]
Unit Cell c14.6533(13) Å [33]
β Angle113.636(6)° [33]

Comparative Analysis with Flavonoid Glycosides

Structural Comparison with Related Compounds

Quercetagitrin exhibits distinctive structural features when compared to other flavonoid glycosides, particularly in terms of aglycone structure and glycosylation pattern [22] [23]. The compound differs from quercetin glycosides through the presence of an additional hydroxyl group at the 6-position of the flavonoid backbone, characteristic of the quercetagetin aglycone [20] [21]. This structural modification results from the hexahydroxylated nature of quercetagetin compared to the pentahydroxylated quercetin structure [20].

In comparison to rutin (quercetin-3-O-rutinoside), quercetagitrin demonstrates a different glycosylation site and sugar composition [25]. While rutin features a disaccharide (rutinose) attached at the 3-position, quercetagitrin contains a monosaccharide (glucose) linked at the 7-position [25] [39]. This positional difference significantly affects the compound's physical and chemical properties, including solubility and stability characteristics [22].

The comparison with other quercetagetin derivatives reveals the impact of glycosylation on molecular properties [25]. Quercetagitrin shows enhanced water solubility compared to the parent quercetagetin aglycone due to the hydrophilic glucose moiety [22]. The glycosidic modification also influences the compound's stability profile and bioavailability characteristics [23].

CompoundAglyconeSugar MoietyGlycosylation SiteMolecular Weight
QuercetagitrinQuercetagetinGlucose7-position480.38 g/mol [26]
RutinQuercetinRutinose3-position610.52 g/mol [44]
IsoquercetinQuercetinGlucose3-position464.38 g/mol [44]
QuercitrinQuercetinRhamnose3-position448.38 g/mol [44]

Activity Relationships

The structural differences between quercetagitrin and other flavonoid glycosides translate into distinct activity profiles [20] [21]. Comparative studies demonstrate that quercetagetin exhibits stronger inhibitory effects on certain inflammatory mediators compared to quercetin, despite their structural similarity [21]. The additional hydroxyl group at the 6-position of quercetagetin enhances its interaction with specific molecular targets [20].

Research findings indicate that quercetagitrin shows different stability characteristics during in vitro digestion compared to other flavonoid glycosides [22]. The compound demonstrates enhanced resistance to enzymatic degradation due to the 7-O-glycosidic linkage, which differs from the more common 3-O-glycosidic bonds found in quercetin derivatives [22] [23].

Quercetagitrin, systematically known as quercetagetin-7-O-glucoside, represents a specialized flavonoid glycoside with the molecular formula C₂₁H₂₀O₁₃ and a molecular weight of 480.4 grams per mole [1] [2]. This compound belongs to the flavonol class of flavonoids and serves as the glucosylated derivative of quercetagetin, which itself is the 6-hydroxylated analog of quercetin [3] [4].

Botanical Sources (Tagetes spp., Clibadium surinamense)

Tagetes Species Distribution and Content

The genus Tagetes, commonly known as marigolds, represents the primary botanical source of quercetagitrin in nature. Tagetes erecta, the African marigold, demonstrates the highest documented concentrations of quercetagitrin among all known botanical sources [5] [6] [7]. Comprehensive phytochemical analysis reveals that ethanolic extracts of Tagetes erecta flowers contain quercetagitrin at concentrations reaching 47.574 milligrams per gram of dry extract, representing the most abundant flavonoid compound in this extraction method [8].

The distribution of quercetagitrin within Tagetes erecta varies significantly based on the plant part and extraction methodology employed. Aqueous extracts demonstrate substantially lower quercetagitrin concentrations at 1.827 milligrams per gram dry weight, while simultaneously containing quercetagetin at 3.259 milligrams per gram dry weight [8]. This differential distribution pattern suggests that the glycosylated form (quercetagitrin) exhibits greater solubility in ethanol-based solvents compared to aqueous systems.

Tagetes patula, commonly designated as French marigold, also serves as a botanical source of quercetagitrin, though quantitative data regarding concentration levels remain limited in current literature [9]. Research indicates that flavonoid fractions rich in quercetagitrin and quercetagetin from Tagetes patula flowers demonstrate significant cytoprotective activity, suggesting biological relevance beyond mere presence [9].

Tagetes minuta, another species within this genus, has been documented to contain quercetagitrin derivatives, specifically quercetagetin-6-O-β-D-glucopyranoside and related compounds [10] [11]. Phytochemical investigations of Tagetes minuta leaves have yielded multiple quercetagetin glycosides, indicating the presence of enzymatic machinery capable of producing various glycosylated derivatives of the parent aglycone [10] [11].

Clibadium surinamense as an Alternative Source

Clibadium surinamense represents a significant non-Tagetes source of quercetagitrin, providing geographical and taxonomic diversity in the natural occurrence of this compound [1] [2] . This South American species, belonging to the Asteraceae family, demonstrates the presence of quercetagitrin in both aerial parts and leaf tissues [13] [14].

The significance of Clibadium surinamense extends beyond its role as a quercetagitrin source, as this species has demonstrated biological activities including larvicidal properties against Aedes aegypti with LC₅₀ values of 283 parts per million and LC₉₀ values of 430 parts per million [15]. These biological activities may be partially attributed to the presence of flavonoid compounds including quercetagitrin within the plant matrix [13] [14].

Additional Botanical Sources

Several additional plant species have been documented as natural sources of quercetagitrin, expanding the geographical and taxonomic distribution of this compound. Achillea biebersteinii, a member of the Asteraceae family distributed across Central Asia and Eastern Europe, has been reported to contain quercetagitrin in its aerial parts [1] [2].

Chrysosplenium americanum, representing a departure from the Asteraceae family dominance, belongs to the Saxifragaceae family and serves as a source of polymethylated quercetagitrin derivatives [4] [16]. This species demonstrates the biosynthetic capability to produce complex methylated and glycosylated derivatives of quercetagetin, indicating sophisticated enzymatic machinery for flavonoid modification [4] [16].

Ecological Role in Plant Defense Mechanisms

Antioxidant Defense Systems

Quercetagitrin participates in sophisticated antioxidant defense mechanisms that protect plants against oxidative stress induced by various environmental factors [17] [18] [19]. The compound functions as a reactive oxygen species scavenger, demonstrating particular efficacy against hydroxyl radicals, superoxide anions, and hydrogen peroxide [19]. This antioxidant capacity stems from the phenolic hydroxyl groups present in the quercetagetin moiety, which can donate electrons to neutralize free radicals [17] [18].

The antioxidant mechanism involves multiple pathways, including direct radical scavenging and the modulation of endogenous antioxidant enzyme systems [18] [19]. Research demonstrates that quercetagitrin and related flavonoids enhance the activity of catalase, superoxide dismutase, and ascorbate peroxidase, creating a synergistic antioxidant response [18]. This multi-tiered approach provides comprehensive protection against oxidative damage to cellular components including lipids, proteins, and nucleic acids [17] [19].

Ultraviolet Radiation Protection

Plant defense against ultraviolet radiation represents a critical ecological function of quercetagitrin and related flavonoids [17] [18]. These compounds accumulate preferentially in epidermal and hypodermal tissues, creating an effective UV-filtering barrier that protects underlying photosynthetic tissues from damage [17]. The absorption spectrum of quercetagitrin encompasses the harmful UV-B range (280-315 nanometers), providing specific protection against the most damaging wavelengths of solar radiation [18].

The photoprotective mechanism extends beyond simple UV absorption to include the stabilization of photosynthetic machinery under high light conditions [18]. Quercetagitrin contributes to the maintenance of photosystem stability and prevents photoinhibition by dissipating excess excitation energy safely [20]. This protective function becomes particularly crucial during periods of environmental stress when plants experience elevated light exposure combined with other stressors [18] [21].

Pathogen Resistance Mechanisms

Quercetagitrin contributes to plant pathogen resistance through multiple interconnected mechanisms involving both direct antimicrobial activity and the stimulation of plant immune responses [17] [22] [23]. The compound demonstrates direct inhibitory effects against various bacterial and fungal pathogens, with effectiveness varying based on pathogen species and environmental conditions [17] [24].

The antimicrobial mechanism involves the disruption of microbial cell membranes, interference with essential enzyme systems, and the chelation of metal ions required for pathogen metabolism [17] [24]. Research indicates that flavonoids including quercetagitrin can intercalate with microbial DNA, disrupting replication and transcription processes [17]. Additionally, these compounds may inhibit pathogen enzymes involved in cell wall degradation, reducing the ability of pathogens to penetrate plant tissues [25].

The indirect pathogen resistance mechanisms involve the stimulation of plant immune responses, including the accumulation of salicylic acid and the activation of pathogenesis-related protein expression [22]. Quercetagitrin treatment has been shown to increase salicylic acid biosynthesis through the upregulation of isochorismate synthase and other key biosynthetic enzymes [22]. This salicylic acid accumulation triggers systemic acquired resistance, providing broad-spectrum pathogen protection [22].

Abiotic Stress Tolerance

Environmental stress tolerance represents a fundamental ecological role of quercetagitrin in plant survival strategies [18] [26] [21]. The compound contributes to drought tolerance through osmotic adjustment and membrane stabilization mechanisms [18]. During water deficit conditions, quercetagitrin accumulation helps maintain cellular turgor pressure and protects membrane integrity against desiccation damage [18] [21].

Salt stress tolerance involves similar mechanisms, with quercetagitrin contributing to ionic homeostasis and the compartmentalization of toxic ions [18]. The compound assists in maintaining potassium-sodium ratios and protects enzymatic systems from salt-induced damage [18]. Temperature stress tolerance, both high and low temperature extremes, involves the stabilization of protein structures and the maintenance of membrane fluidity [18] [26].

Heavy metal stress represents another significant environmental challenge addressed by quercetagitrin through metal chelation mechanisms [17] [18]. The compound can bind toxic metals including copper, zinc, lead, and cadmium, reducing their bioavailability and preventing damage to essential cellular processes [18]. This chelation capacity provides protection in contaminated environments and supports plant survival in marginal habitats [18].

Biosynthetic Pathways in Flavonoid Metabolism

General Phenylpropanoid Pathway

The biosynthesis of quercetagitrin initiates through the general phenylpropanoid pathway, which converts the aromatic amino acid phenylalanine into key precursor molecules for flavonoid synthesis [27] [28] [29]. Phenylalanine ammonia lyase catalyzes the initial committed step, converting phenylalanine to trans-cinnamic acid through the elimination of ammonia [27] [28]. This enzymatic reaction represents the branch point between primary amino acid metabolism and secondary metabolite biosynthesis [28] [30].

Cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, subsequently hydroxylates trans-cinnamic acid to produce para-coumaric acid [27] [28] [29]. This hydroxylation reaction requires molecular oxygen and electrons provided by NADPH through the cytochrome P450 reductase system [28]. The regulation of cinnamate 4-hydroxylase activity responds to light conditions and environmental stress, providing metabolic control over flavonoid precursor availability [28] [31].

4-Coumaroyl-CoA ligase catalyzes the formation of 4-coumaroyl-CoA from para-coumaric acid, creating the activated precursor required for flavonoid biosynthesis [27] [28] [29]. This enzyme belongs to the adenylate-forming family and requires ATP for the activation reaction [28]. The 4-coumaroyl-CoA product serves as the universal precursor for all phenylpropanoid-derived compounds, including flavonoids, lignins, and other specialized metabolites [28] [32].

Early Flavonoid Biosynthetic Steps

Chalcone synthase represents the first committed enzyme of flavonoid biosynthesis, condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [27] [28] [29]. This enzyme belongs to the polyketide synthase family and catalyzes a series of Claisen condensation reactions followed by cyclization [28] [33]. Chalcone synthase expression is highly responsive to environmental conditions, particularly light and stress factors, making it a key regulatory point in flavonoid accumulation [28] [31].

Chalcone isomerase converts naringenin chalcone to naringenin, the first true flavonoid intermediate with the characteristic C6-C3-C6 structure [27] [28] [29]. This enzyme catalyzes an intramolecular cyclization reaction that establishes the heterocyclic C-ring characteristic of flavonoids [28]. The stereospecificity of chalcone isomerase determines the correct stereochemistry of the resulting flavanone, which is essential for subsequent enzymatic modifications [29].

Flavanone 3-hydroxylase catalyzes the hydroxylation of naringenin to produce dihydrokaempferol, introducing the hydroxyl group at the 3-position of the C-ring [27] [28] [29]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and requires 2-oxoglutarate, ascorbate, and iron as cofactors [28]. The product dihydrokaempferol serves as a branch point intermediate leading to various flavonoid subclasses including flavonols, anthocyanins, and proanthocyanidins [28] [32].

Quercetin and Quercetagetin Formation

Flavonoid 3'-hydroxylase introduces hydroxyl groups at the 3' and 4' positions of the B-ring, converting dihydrokaempferol to dihydroquercetin [27] [28] [29]. This cytochrome P450-dependent enzyme creates the catechol functionality essential for the antioxidant properties of quercetin derivatives [28]. The hydroxylation pattern established by flavonoid 3'-hydroxylase significantly influences the biological activity and stability of the resulting flavonoids [34].

Flavonol synthase catalyzes the conversion of dihydroquercetin to quercetin through the introduction of a double bond between the 2 and 3 positions of the C-ring [27] [28] [29]. This enzyme also belongs to the 2-oxoglutarate-dependent dioxygenase family and shares cofactor requirements with flavanone 3-hydroxylase [28]. The formation of the flavonol structure confers enhanced stability and specific biological activities compared to the dihydroflavonol precursors [28] [32].

Flavonol 6-hydroxylase represents a specialized enzyme responsible for the conversion of quercetin to quercetagetin through hydroxylation at the 6-position of the A-ring [4] [16]. This enzyme demonstrates restricted taxonomic distribution, being primarily found in species that produce quercetagetin derivatives [4]. The 6-hydroxylation reaction creates the unique structural feature that distinguishes quercetagetin from other common flavonols [4] [16].

Glycosylation and Quercetagitrin Formation

UDP-glucosyltransferases catalyze the final step in quercetagitrin biosynthesis by attaching glucose to the 7-position hydroxyl group of quercetagetin [27] [28] [29]. These enzymes demonstrate positional specificity, selectively modifying the 7-hydroxyl group while leaving other potential glycosylation sites unmodified [1]. The glucosylation reaction utilizes UDP-glucose as the sugar donor and results in the formation of a β-glucosidic linkage [27].

The glucosylation process serves multiple biological functions including the stabilization of the flavonoid aglycone, modulation of solubility properties, and regulation of subcellular localization [27] [28]. Quercetagitrin demonstrates enhanced water solubility compared to quercetagetin, facilitating transport within plant tissues and storage in vacuolar compartments [28]. The glucose moiety also provides protection against enzymatic degradation and may influence the biological activity of the compound [27] [29].

Tissue-specific expression patterns of UDP-glucosyltransferases contribute to the differential accumulation of quercetagitrin in various plant organs [28] [29]. Research indicates that glucosyltransferase expression is developmentally regulated and responds to environmental stimuli, providing temporal and spatial control over flavonoid glycosylation [31]. This regulatory mechanism allows plants to fine-tune flavonoid composition in response to specific physiological needs and environmental challenges [28] [32].

Physical Description

Solid

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 g/mol

Monoisotopic Mass

480.09039069 g/mol

Heavy Atom Count

34

Melting Point

236-238°C

UNII

4DX1W79Z8Y

Dates

Last modified: 08-15-2023

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